molecular formula C21H28N2O3 B6904833 N-[[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]methyl]-2,2-dimethyloxan-4-amine

N-[[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]methyl]-2,2-dimethyloxan-4-amine

Cat. No.: B6904833
M. Wt: 356.5 g/mol
InChI Key: CLXYRGARKYJXTH-UHFFFAOYSA-N
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Description

N-[[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]methyl]-2,2-dimethyloxan-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxy group, a pyridine ring, and a dimethyloxane moiety, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]methyl]-2,2-dimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-21(2)12-18(8-10-26-21)23-14-16-6-7-19(24-3)20(11-16)25-15-17-5-4-9-22-13-17/h4-7,9,11,13,18,23H,8,10,12,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXYRGARKYJXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)NCC2=CC(=C(C=C2)OC)OCC3=CN=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]methyl]-2,2-dimethyloxan-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the methoxylation of a phenyl ring, which can be achieved using methanol and a suitable catalyst under reflux conditions.

    Introduction of the Pyridine Ring: The methoxyphenyl intermediate is then reacted with a pyridine derivative, often through a nucleophilic substitution reaction, to introduce the pyridine ring.

    Oxan-4-amine Formation: The final step involves the formation of the oxan-4-amine moiety, which can be synthesized through a series of reactions including amination and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]methyl]-2,2-dimethyloxan-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxy and pyridine sites, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]methyl]-2,2-dimethyloxan-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]methyl]-2,2-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-methoxyphenyl]methyl]-2,2-dimethyloxan-4-amine: Lacks the pyridine ring, resulting in different chemical properties and reactivity.

    N-[[4-methoxy-3-(pyridin-2-ylmethoxy)phenyl]methyl]-2,2-dimethyloxan-4-amine: Similar structure but with a pyridine ring at a different position, leading to variations in biological activity.

Uniqueness

N-[[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]methyl]-2,2-dimethyloxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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